N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
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Overview
Description
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic organic compound with a complex structure featuring pyridine, tetrahydropyran, and amide groups. Its multifaceted molecular arrangement endows it with diverse chemical properties, making it valuable in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Route 1: : Begin with the synthesis of 2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propylamine. React this intermediate with 4-phenyltetrahydro-2H-pyran-4-carbonyl chloride under mild base conditions to yield the final compound.
Route 2: : Alternatively, N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide can be prepared by coupling a pre-formed amine and a tetrahydropyran-based acid chloride, followed by purification through recrystallization.
Industrial Production Methods
Batch Production: : Utilize standard laboratory synthesis scaling, controlling temperature and reaction times carefully to maintain product purity.
Continuous Flow Production: : Apply advanced continuous flow techniques to streamline the production process, optimizing reaction conditions to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The hydroxyl group in the compound can undergo oxidation, forming corresponding ketones or aldehydes under controlled conditions.
Reduction: : Amide and pyridine groups are susceptible to reduction, producing amines and dihydropyridines, respectively.
Common Reagents and Conditions
Oxidation: : Use oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Employ reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Utilize reagents such as halogens for electrophilic substitutions or organometallic reagents for nucleophilic substitutions.
Major Products Formed
Oxidation: : Ketones, aldehydes.
Reduction: : Amines, dihydropyridines.
Substitution: : Functionalized aromatic and pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysts: : Act as a ligand in transition metal catalyzed reactions, enhancing efficiency and selectivity.
Material Science: : Incorporate into polymers to impart unique physical properties.
Biology
Enzyme Inhibitors: : Serve as inhibitors of specific enzymes, aiding in biochemical studies.
Biological Probes: : Function as probes in studying cellular pathways and interactions.
Medicine
Drug Development: : Potential candidate for developing drugs targeting specific molecular pathways.
Therapeutic Agents: : Investigate for possible therapeutic benefits in various diseases.
Industry
Chemical Manufacturing: : Utilize in the production of fine chemicals and intermediates.
Pharmaceuticals: : Apply in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The compound's effects are mediated through its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and thereby influencing biological pathways. The exact mechanism involves intricate interactions at the molecular level, often studied through computational modeling and experimental techniques.
Comparison with Similar Compounds
Unique Features
Distinct combination of pyridine, tetrahydropyran, and amide groups.
Versatile reactivity profile due to multiple functional groups.
Similar Compounds
N-(2-hydroxy-3-(pyridin-2-yl)propyl)-4-phenyltetrahydropyran-4-carboxamide
N-(2-hydroxy-3-(quinolin-2-yl)propyl)-4-phenyltetrahydropyran-4-carboxamide
N-(2-hydroxy-3-(benzoxazin-2-yl)propyl)-4-phenyltetrahydropyran-4-carboxamide
This elaborate structure and broad applicability make N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide a compound of significant scientific interest and potential.
Properties
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c23-17(15-22-11-5-4-8-18(22)24)14-21-19(25)20(9-12-26-13-10-20)16-6-2-1-3-7-16/h1-8,11,17,23H,9-10,12-15H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOZJYBQXCFJJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC(CN3C=CC=CC3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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